1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol
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Overview
Description
1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol is a chemical compound that belongs to the class of pyrimidine derivatives It features a piperidine ring substituted with a hydroxyl group and a pyrimidine ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methylpyrimidine with piperidin-3-ol under specific conditions. The reaction typically requires a solvent such as acetonitrile and may involve the use of a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methylpyrimidine: A simpler derivative without the piperidine ring.
Piperidin-3-ol: Lacks the pyrimidine ring and chlorine substitution.
2-Amino-4-chloro-6-methylpyrimidine: Contains an amino group instead of the piperidine ring.
Uniqueness
1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol is unique due to its combination of a piperidine ring with a hydroxyl group and a pyrimidine ring with chlorine and methyl substitutions.
Biological Activity
1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that combines a piperidine ring with a hydroxyl group and a substituted pyrimidine ring, making it an interesting subject for research in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C10H14ClN3O
- Molecular Weight : 227.69 g/mol
- CAS Number : 60137217
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing several biochemical pathways. Specific studies have indicated its role in enzyme inhibition, particularly in relation to kinases involved in cancer progression.
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of specific enzymes. One study highlighted its ability to inhibit DprE1, an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, indicating its potential as an antituberculosis agent .
Anticancer Activity
Recent research has shown that derivatives of pyrimidines, including this compound, exhibit significant anticancer properties. For instance, compounds structurally similar to this compound demonstrated selective cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.87 to 12.91 μM in MCF-7 and MDA-MB-231 cells . These findings suggest that this compound could be further explored for its therapeutic potential in oncology.
Study on Antituberculosis Activity
A study focused on DprE1 inhibitors reported that this compound showed promising results in inhibiting the growth of Mycobacterium tuberculosis in vitro. The compound's mechanism involved the disruption of cell wall synthesis, which is crucial for the survival of the bacterium .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Chloro-6-methylpyrimidine | Lacks piperidine ring | Limited activity |
Piperidin-3-ol | Lacks pyrimidine ring | Moderate activity |
2-Amino-4-chloro-6-methylpyrimidine | Contains amino group instead of piperidine | Anticancer properties |
Properties
IUPAC Name |
1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-5-9(11)13-10(12-7)14-4-2-3-8(15)6-14/h5,8,15H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQOMZPPRLBPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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